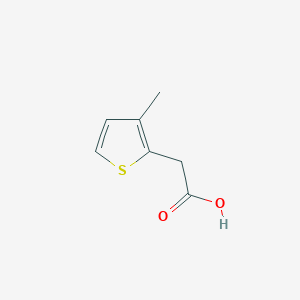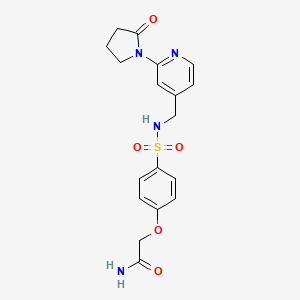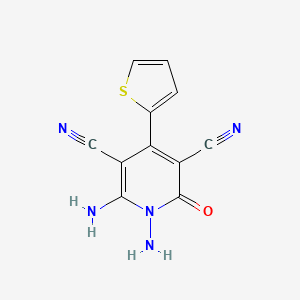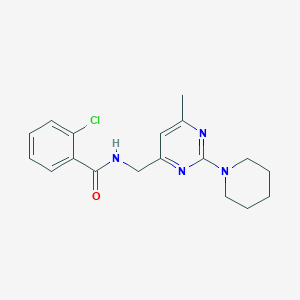
2-(3-Methylthiophen-2-YL)acetic acid
Vue d'ensemble
Description
“2-(3-Methylthiophen-2-YL)acetic acid” is a chemical compound with the molecular formula C7H8O2S . It is related to other compounds such as 2-[3-(Methylaminomethyl)thiophen-2-yl]acetic acid and 2-amino-2-(3-methylthiophen-2-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylthiophen-2-YL)acetic acid” consists of a thiophene ring attached to an acetic acid moiety . The compound has a molecular weight of 156.21 .Physical And Chemical Properties Analysis
“2-(3-Methylthiophen-2-YL)acetic acid” is a powder with a melting point of 89-90°C .Applications De Recherche Scientifique
1. Polymer Synthesis and Solution Properties
2-(3-Methylthiophen-2-yl)acetic acid plays a significant role in the synthesis of water-soluble polythiophene carboxylic acids, such as poly(3-thiophene acetic acid) (P3TAA) and its copolymers. These polymers exhibit unique properties, such as pH-induced abrupt conformational changes, evidenced by potentiometric titration, viscosity measurements, and UV-visible spectroscopy. This highlights its potential in developing smart materials with responsive behaviors (Kim et al., 1999).
2. Electrochemical Applications
The compound finds application in electrochemical studies, particularly in understanding the polymerization and redox features of thiophene co-polymers. For instance, studies on 3-thiophene-acetic acid and 3-methylthiophene co-polymers reveal insights into solvation behavior and the splitting of oxidation peaks, which are pivotal in designing advanced electrochemical systems (C. Visy et al., 2000).
3. Applications in Organic Electronics
The compound is integral in synthesizing organic sensitizers for solar cell applications. It contributes to the structural and electronic properties of novel organic sensitizers, which show high conversion efficiencies when anchored onto TiO2 films. Such studies are crucial in the advancement of organic photovoltaic technologies (Sanghoon Kim et al., 2006).
4. Biomedical Research
In the biomedical field, derivatives of 2-(3-Methylthiophen-2-yl)acetic acid are used for DNA-binding applications. For example, water-soluble cationic polythiophene derivatives show potential as theranostic gene delivery vehicles, highlighting the compound's significance in gene therapy and molecular diagnostics (Analyn C. Carreon et al., 2014).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is suggested that the compound may have potential anticonvulsant and antinociceptive activities .
Mode of Action
It is suggested that the compound may interact with its targets to induce changes that could lead to potential anticonvulsant and antinociceptive effects .
Result of Action
It is suggested that the compound may exhibit potential anticonvulsant and antinociceptive effects .
Propriétés
IUPAC Name |
2-(3-methylthiophen-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-2-3-10-6(5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGJNMDKPCCOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylthiophen-2-YL)acetic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2971572.png)
![N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2971573.png)
![3-{2-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2971575.png)
![2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2971576.png)
![9-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2971577.png)
![Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2971580.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2971581.png)
![7-Oxo-7H-benzimidazo[2,1-A]benzo[DE]isoquinoline-4-carboxylic acid](/img/structure/B2971584.png)




